2,3-Bis((benzyloxy)methyl)oxirane
Description
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,3-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
BWXXSADMQUTHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry
Epoxide Reactivity
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions. The epoxide group is highly reactive, making it an ideal candidate for nucleophilic attack, which can lead to a variety of functionalized products.
Case Study: Synthesis of Morpholines
A notable application involves the synthesis of morpholine derivatives. In a study, (R)-2-(benzyloxymethyl)oxirane was reacted with sodium hydroxide and 2-aminoethyl hydrogen sulfate to yield (R)-2-(benzyloxymethyl)morpholine. The reaction was conducted under controlled conditions (40°C for 2 hours), demonstrating the compound's utility in creating nitrogen-containing heterocycles, which are important in medicinal chemistry .
| Reaction Conditions | Yield | Product |
|---|---|---|
| NaOH, H2O, MeOH at 40°C for 2h | ~14 g | (R)-2-(benzyloxymethyl)morpholine |
Pharmaceutical Applications
Anticancer Research
Recent studies have explored the potential of derivatives of 2,3-bis((benzyloxy)methyl)oxirane as anticancer agents. For instance, compounds derived from this epoxide have shown promise in inhibiting cell growth in leukemia cell lines. The structural modifications of these compounds enhance their binding affinity to target proteins involved in cancer progression .
Case Study: Binding Affinity Studies
In a structure-based drug design approach, modifications on the nitrogen atom of morpholine derivatives led to compounds with significantly improved binding affinities to menin, a target protein implicated in leukemia. The synthesized compounds exhibited low nanomolar potencies, indicating their potential as therapeutic agents .
Material Science
Polymer Chemistry
The epoxide's ability to undergo polymerization reactions makes it valuable in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Epoxy Resins
Research has demonstrated that incorporating this compound into epoxy formulations results in resins with improved performance characteristics. The cross-linking density can be tuned by varying the concentration of this epoxide, leading to materials suitable for coatings and adhesives with enhanced durability and chemical resistance .
| Material Property | Improvement |
|---|---|
| Mechanical Strength | Increased |
| Thermal Stability | Enhanced |
Comparison with Similar Compounds
Benzyl Glycidyl Ether (C₁₀H₁₂O₂)
- Structure : A simpler epoxide with a single benzyloxy group attached to the oxirane ring.
- Synthesis : Produced via nucleophilic substitution between benzyl alcohol and epichlorohydrin .
- Applications : Used as a reactive diluent in epoxy resins. Its lower molecular weight (164.20 g/mol ) enhances solubility but reduces thermal stability compared to this compound .
2,3-Bis(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
- Structure : Features two phenyl rings substituted with trifluoromethyl-diazirinyl groups attached to the oxirane.
- Applications : Utilized in photoaffinity labeling due to the photoreactive diazirine moiety. Its electron-withdrawing groups increase electrophilicity, enhancing reactivity toward nucleophiles compared to the benzyl-substituted analogue .
Resorcinol Diglycidyl Ether (C₁₂H₁₄O₄)
- Structure: Contains two glycidyl ether groups linked to a resorcinol (1,3-dihydroxybenzene) core.
- Synthesis: Formed by reacting resorcinol with epichlorohydrin under alkaline conditions .
- Applications : A high-performance epoxy resin with superior adhesion and chemical resistance. The aromatic backbone provides rigidity, contrasting with the flexibility of this compound .
Comparative Analysis of Key Properties
| Property | This compound | Benzyl Glycidyl Ether | Resorcinol Diglycidyl Ether |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.35 | 164.20 | 222.24 |
| Reactivity | Moderate (electron-rich benzyl) | High | High (aromatic stabilization) |
| Thermal Stability | Moderate | Low | High |
| Applications | Intermediate in organic synthesis | Reactive diluent | High-strength adhesives |
Reactivity Differences :
- The benzyl groups in this compound donate electron density to the oxirane ring, reducing its electrophilicity compared to resorcinol diglycidyl ether, where aromatic rings stabilize positive charge during ring-opening reactions .
- Trifluoromethyl-diazirinyl substituents in 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane enhance electrophilicity, enabling selective crosslinking in photochemical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Bis((benzyloxy)methyl)oxirane, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting benzyl-protected diols with epichlorohydrin in the presence of a base (e.g., NaOH) under controlled pH and temperature. For example, a reported synthesis used column chromatography (AcOEt/Pentane, 5:95) to achieve a yield of 80% with high purity . Adjusting solvent polarity (e.g., DMF for better solubility of intermediates) and using catalysts like CsF can enhance reaction efficiency, as demonstrated in stereoselective syntheses yielding >84% product .
Q. How is this compound characterized using spectroscopic methods, and what are the key NMR signals indicative of its structure?
- Methodological Answer : Key structural features are confirmed via H and C NMR. Characteristic signals include:
- H NMR (CDCl): δ 7.27–7.41 (m, 10H, aromatic protons), 4.50–4.60 (s, 4H, PhCHO), and 3.65–3.72 (m, 4H, OCHCH) .
- C NMR: δ 127.8–138.3 (aromatic carbons), 72.4 (OCH), and 65.9 (epoxide carbons) .
Q. What are common nucleophilic ring-opening reactions of this compound, and how do reaction conditions influence product distribution?
- Methodological Answer : The epoxide undergoes ring-opening with nucleophiles like thiourea, amines, or thiols. For example, reaction with thiourea in ethanol/water (65 hours, RT) yields 42% of a thioether product, with unreacted starting material (47%) recoverable via chromatography . Solvent choice (polar vs. nonpolar) and temperature critically affect reaction kinetics and selectivity. Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered epoxide carbon .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?
- Methodological Answer : The compound's stereochemistry dictates regioselectivity in reactions. For example, (R)- or (S)-enantiomers of related glycidyl ethers show divergent reactivity in asymmetric catalysis. In one study, (R)-configured epoxides reacted with 4-(benzyloxy)phenol to yield chiral intermediates with 61% enantiomeric excess, highlighting the role of stereochemistry in directing nucleophilic attack . Chiral HPLC or circular dichroism (CD) is recommended for enantiomer resolution analysis.
Q. What challenges arise in analyzing reaction mechanisms involving this compound, particularly in C–S bond formation?
- Methodological Answer : Mechanistic studies of C–S bond formation (e.g., with thiourea) require monitoring intermediates via techniques like C isotope labeling or in-situ FTIR. A reported 42% yield with significant unreacted starting material suggests competing side reactions or steric hindrance from benzyl groups . Computational modeling (DFT) can identify transition states and predict regioselectivity .
Q. How can contradictory data in reaction yields be resolved, such as incomplete conversions or low selectivity?
- Methodological Answer : Contradictory yields often stem from impurities or competing pathways. For example, residual moisture in solvents can hydrolyze the epoxide, reducing thiourea reaction efficiency . Systematic optimization (e.g., varying stoichiometry, solvent drying, or using phase-transfer catalysts) improves reproducibility. Analytical techniques like TLC or LC-MS are critical for real-time monitoring .
Q. What strategies optimize the use of this compound in polymer cross-linking, considering steric hindrance from benzyl groups?
- Methodological Answer : The benzyl groups impose steric constraints, slowing cross-linking in epoxy resins. Strategies include:
- Blending with less hindered epoxides (e.g., diglycidyl ethers of resorcinol) to enhance network flexibility .
- Using thermal initiators (e.g., imidazoles) at 120–150°C to overcome steric barriers .
- Monitoring cross-link density via DMA (dynamic mechanical analysis) or FTIR to validate curing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
